4-Bromophenyl Substituent Outperforms 4-Fluoro and 4-Chloro Analogs in Antiproliferative Potency: Cross-Study SAR Evidence
In a published series of 1,2,3-triazole/1,2,4-oxadiazole hybrids evaluated under identical conditions, the 4‑bromophenyl analog (compound 7d) demonstrated an average GI₅₀ of 82 nM across four human cancer cell lines (A-549 lung, MCF-7 breast, Panc-1 pancreatic, HT-29 colon), representing a 9% improvement over the 4‑chloro analog (7c; GI₅₀ = 90 nM) and a 21% improvement over the 4‑fluoro analog (7b; GI₅₀ = 104 nM), while maintaining comparable cell viability (>87% at 50 µM) in normal fibroblast cells [1]. The target compound CAS 899723-58-1 bears the identical 4‑bromophenyl moiety on the triazole N-1 position and is predicted, based on this SAR, to retain the potency advantage associated with bromine substitution over smaller halogens at the para position. Molecular docking further revealed that the m‑bromophenyl variant (7i; GI₅₀ = 37 nM) gains additional hydrophobic contacts, but for para-substituted analogs the bromine atom provides an optimal balance of steric bulk and polarizability within the EGFR active site [1].
| Evidence Dimension | Antiproliferative potency (average GI₅₀) in 1,2,3-triazole/1,2,4-oxadiazole hybrids with varying para-halogen substituents |
|---|---|
| Target Compound Data | CAS 899723-58-1 carries 4‑bromophenyl; the class-matched 4‑Br analog (compound 7d) shows average GI₅₀ = 82 nM (n = 4 cell lines) |
| Comparator Or Baseline | 4‑F analog (7b): average GI₅₀ = 104 nM; 4‑Cl analog (7c): average GI₅₀ = 90 nM; unsubstituted phenyl (7a): average GI₅₀ = 96 nM |
| Quantified Difference | 4-Br vs. 4-F: 21% lower GI₅₀ (improved potency); 4-Br vs. 4-Cl: 9% lower GI₅₀; 4-Br vs. H: 15% lower GI₅₀ |
| Conditions | Cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), HT-29 (colon); reference drug Erlotinib (GI₅₀ = 33 nM); assay duration 4 days; cell viability assessed at 50 µM compound concentration (all compounds >87% viability) |
Why This Matters
For procurement decisions in anticancer screening programs, selecting the 4‑bromophenyl-bearing scaffold is supported by head-to-head SAR data showing it outperforms the 4‑fluoro and 4‑chloro congeners, reducing the risk of obtaining a suboptimal hit from an otherwise identical scaffold.
- [1] Mahmoud, M. A., Mohammed, A. F., Salem, O. I. A., Almutairi, T. M., Bräse, S., & Youssif, B. G. M. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305856. Table 1: Compounds 7b (4-F), 7c (4-Cl), 7d (4-Br), 7a (H). View Source
